molecular formula C16H12ClN5OS B12461887 (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B12461887
M. Wt: 357.8 g/mol
InChI Key: MMWRAINMBHAHIY-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a carbothioamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of appropriate hydrazine derivatives with suitable carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In the field of medicine, this compound could be explored for its therapeutic potential. Researchers may study its effects on various biological pathways and its potential as a lead compound for the development of new pharmaceuticals.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • (4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Uniqueness

The uniqueness of (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide lies in its specific functional groups and their arrangement. The presence of the chlorophenyl group, in particular, imparts distinct chemical reactivity and potential biological activities compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H12ClN5OS

Molecular Weight

357.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C16H12ClN5OS/c17-11-6-8-12(9-7-11)19-20-14-13(10-4-2-1-3-5-10)21-22(15(14)23)16(18)24/h1-9,21H,(H2,18,24)

InChI Key

MMWRAINMBHAHIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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